molecular formula C21H26O7 B8101691 Sanguinarine (RG)

Sanguinarine (RG)

Katalognummer: B8101691
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: BLTMVAIOAAGYAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sanguinarine (C₂₀H₁₄NO₄⁺) is a benzophenanthridine alkaloid primarily isolated from Sanguinaria canadensis (bloodroot) and other Papaveraceae species . It exhibits a polycyclic aromatic structure with a positively charged iminium group (C=N⁺), enabling interactions with biological macromolecules like DNA and proteins . Sanguinarine demonstrates diverse pharmacological activities:

  • Anticancer: Induces apoptosis in prostate (LNCaP, DU145), hepatocellular (HepG2), and breast cancer cells via mitochondrial pathway modulation, Bcl-2 family regulation, and inhibition of HIF-1α/TGF-β signaling .
  • Antimicrobial: Effective against E. coli, S. aureus, and A. baumannii by disrupting membrane integrity, generating ROS, and blocking bacterial metabolic enzymes (e.g., KguD/KguK in P. aeruginosa) .
  • Anti-inflammatory: Suppresses NLRP3 inflammasome, NF-κB, and pro-inflammatory cytokines (IL-1β, TNF-α) .
  • Oral Health: Used in toothpaste and mouthwashes to inhibit dental plaque via bacteriostatic effects (MIC: 1–32 µg/mL) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sanguinarine can be synthesized through a series of chemical reactions involving benzophenanthridine alkaloids. The synthetic route typically involves the formation of the benzophenanthridine skeleton followed by various functional group modifications . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of sanguinarine involves the extraction from plant sources, particularly from the roots of Sanguinaria canadensis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure sanguinarine . Advances in biotechnology have also enabled the production of sanguinarine through microbial fermentation and plant cell culture techniques .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanisms of Action

Sanguinarine exhibits significant anticancer properties through various mechanisms:

  • Cell Cycle Regulation : SANG induces cell cycle arrest and apoptosis in cancer cells by modulating cyclin-dependent kinases (CDKs) and cyclins. It has been shown to inhibit AURKA and CDK2, key regulators in cervical cancer, leading to reduced cell proliferation and increased apoptosis .
  • Reactive Oxygen Species (ROS) Generation : SANG promotes ROS production, which is crucial for inducing apoptosis in various cancer types, including acute lymphoblastic leukemia and prostate cancer .
  • Epithelial-Mesenchymal Transition (EMT) : SANG regulates EMT, a process involved in cancer metastasis, thereby inhibiting tumor migration and invasion .

Case Studies

  • Cervical Cancer : A study identified 35 shared targets between SANG and cervical cancer-related proteins through network pharmacology. SANG demonstrated efficacy in inhibiting tumor growth by targeting multiple pathways .
  • Prostate Cancer : Research indicated that SANG caused growth inhibition in both androgen-responsive and unresponsive prostate cancer cells by inducing apoptosis via CDK regulation .
  • Breast Cancer : SANG's ability to induce apoptosis through mitochondrial pathways has been documented, showcasing its potential as a therapeutic agent against basal-like breast cancer .

Antifungal Applications

Sanguinarine has also shown promise as an antifungal agent, particularly against Candida albicans.

Mechanism of Action

  • Membrane Disruption : SANG induces morphological changes in C. albicans, leading to cell wall rupture and membrane damage. It significantly reduces ergosterol content, a critical component of fungal cell membranes .
  • In Vivo Efficacy : In murine models of candidiasis, SANG improved survival rates and reduced fungal burden in vital organs like the kidneys and lungs .

Chronic Disease Management

Beyond its anticancer and antifungal properties, sanguinarine has been investigated for its role in managing chronic diseases.

Anti-inflammatory Effects

SANG exhibits anti-inflammatory properties by downregulating cytokines such as TNF-α and interleukins 1β and 6. This suggests its potential utility in treating inflammatory conditions .

Antimicrobial Properties

The compound displays broad-spectrum antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial therapies .

Summary of Applications

Application AreaMechanism of ActionKey Findings
Cancer Therapy Cell cycle arrest, ROS generationEffective against cervical cancer, prostate cancer, breast cancer
Antifungal Agent Membrane disruptionSignificant efficacy against C. albicans in vitro and in vivo
Chronic Diseases Anti-inflammatory effectsReduces inflammatory cytokines; potential for broader therapeutic use

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacological Activity Comparison

Compound Anticancer (IC₅₀) Antimicrobial (MIC) Anti-inflammatory Targets
Sanguinarine 1.2–5 µM (HepG2, LNCaP) 1–32 µg/mL (oral bacteria) NLRP3, NF-κB, IL-1β
Chelerythrine 2.8 µM (U266B1 myeloma) Limited data Caspase-1, TNF-α
Berberine 10–50 µM (HepG2, A549) 8–64 µg/mL (E. coli, S. aureus) MAPK, FtsZ (bacterial division)
Norchelerythrine derivative Not reported 2–8 µg/mL (antifungal) Not reported

Key Mechanisms :

  • Sanguinarine vs. Chelerythrine : Both induce apoptosis via mitochondrial pathways, but sanguinarine uniquely inhibits HIF-1α/TGF-β feedback loops in HCC . Chelerythrine shows stronger caspase-1 suppression .
  • Sanguinarine vs. Berberine : Sanguinarine’s planar structure enhances DNA intercalation, while berberine targets bacterial FtsZ proteins .
  • Synergy: Sanguinarine + aminoglycosides enhance ROS-mediated bacterial killing ; berberine + fluoroquinolones improve FtsZ inhibition .

Pharmacokinetic and Toxicity Profiles

Compound Metabolic Stability Toxicity Therapeutic Window
Sanguinarine Low (rapid oxidation to dihydrosanguinarine) Cytotoxic to normal cells at >10 µM Narrow (requires targeted delivery)
Chelerythrine Moderate (dimerization in blood) Hepatotoxic at high doses Moderate
Berberine High (slow hepatic metabolism) Gastrointestinal irritation Wide

Key Notes:

  • Sanguinarine’s poor stability led to derivatives like dihydrosanguinarine for improved pharmacokinetics .
  • Chelerythrine’s dimerization may reduce bioavailability but enhance BBB penetration .

Biologische Aktivität

Sanguinarine (SG), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of sanguinarine, supported by recent research findings, case studies, and data tables.

Antimicrobial Activity

Sanguinarine exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that sanguinarine's minimum inhibitory concentration (MIC) against MRSA strains ranged from 3.12 to 6.25 µg/ml, indicating its potential as an effective antimicrobial agent. The mechanism involves the release of cell wall autolytic enzymes leading to bacterial lysis, as confirmed by transmission electron microscopy observations .

Table 1: Antimicrobial Efficacy of Sanguinarine

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA3.12 - 6.25 µg/ml
Reference Strain 13.12 µg/ml
Reference Strain 21.56 µg/ml

Anticancer Properties

Recent studies have highlighted sanguinarine's role in cancer treatment, particularly in cervical cancer. Research indicates that sanguinarine induces apoptosis in human cervical cancer cells through caspase activation and modulation of reactive oxygen species (ROS) levels. In vitro studies on cervical cancer cell lines (C-33A and HeLa) revealed that sanguinarine caused dose-dependent cell death and morphological changes consistent with apoptosis .

Case Study: Sanguinarine in Cervical Dysplasia Management

A series of clinical case studies reported the use of sanguinarine in managing cervical dysplasia. Patients treated with sanguinarine exhibited significant improvements, suggesting its therapeutic potential in gynecological oncology .

Table 2: Effects of Sanguinarine on Cervical Cancer Cells

Cell LineIC50 (µM)Mechanism of Action
C-33AVariesInduces apoptosis via caspase activation
HeLaVariesIncreases ROS levels

Sanguinarine's biological activity is attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Sanguinarine promotes oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : It has been identified as a dual inhibitor of AURKA and CDK2, crucial for cell cycle regulation .
  • Antibacterial Mechanism : Sanguinarine disrupts bacterial cell membranes and induces ROS production, contributing to its antimicrobial effects .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, sanguinarine has shown potential in other areas:

  • Anti-inflammatory Effects : Sanguinarine has been linked to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antidiabetic Properties : Research suggests that sanguinarine may help regulate glucose levels and protect against diabetic nephropathy by modulating ROS accumulation in kidney tissues .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Sanguinarine’s anticancer mechanisms?

Sanguinarine’s effects are typically investigated using in vitro models such as hepatocellular carcinoma (HepG2, SMMC-7721) and ovarian cancer (A2780) cell lines. In vivo studies often employ xenograft models in nude mice to validate tumor suppression and epithelial-mesenchymal transition (EMT) inhibition. Primary cell cultures and hypoxia-induced EMT models are also used to mimic tumor microenvironments .

Q. How can researchers ensure the purity and identity of Sanguinarine in experimental setups?

For new batches, high-performance liquid chromatography (HPLC) and mass spectrometry are standard for purity validation. Known compounds should cross-reference established spectral data (e.g., NMR, FT-IR), while novel derivatives require full structural elucidation and purity ≥95% via combined chromatographic and spectroscopic methods .

Q. What validated methods quantify Sanguinarine’s bioactivity in cellular assays?

Real-time cell analysis (RTCA) for IC50 determination, colony formation assays for proliferation suppression, and Annexin V/PI staining with flow cytometry for apoptosis quantification are widely used. Cell cycle arrest is assessed via propidium iodide (PI) staining and FACS analysis .

Advanced Research Questions

Q. How can researchers optimize Sanguinarine’s bioavailability using drug delivery systems?

Response surface methodology (RSM) with Box-Behnken design is effective for optimizing cyclodextrin inclusion complexes. Key parameters include inclusion ratio (e.g., 10:1 HP-β-CD:Sanguinarine), temperature (60°C), and time (190 min), validated via inclusion rate calculations and stability testing .

Q. What strategies resolve contradictions in Sanguinarine’s efficacy across cancer types?

Discrepancies may arise from cell line heterogeneity, hypoxia conditions, or dosage variations. Systematic meta-analyses of transcriptomic datasets (e.g., Oncomine) and dose-response validation in isogenic cell pairs can isolate context-specific mechanisms. Cross-validation with in vivo models is critical .

Q. How to investigate Sanguinarine’s role in modulating HIF-1α/TGF-β feedback loops?

Hypoxia chambers and TGF-β induction are used to establish EMT models. Techniques include qPCR for HIF-1α/TGF-β pathway genes, Western blotting for protein expression, and chromatin immunoprecipitation (ChIP) to assess transcriptional regulation. In vivo, immunohistochemistry of xenograft tumors validates target modulation .

Q. What computational tools identify novel targets of Sanguinarine, such as IGFBP-3?

The BATMAN-TCM database facilitates target prediction via compound-protein interaction networks. Bioinformatics tools like STRING or GeneMANIA map functional pathways, while CRISPR-Cas9 knockout models confirm target relevance in vitro and in vivo .

Q. Methodological & Reproducibility Considerations

Q. How to design statistically robust experiments for Sanguinarine studies?

Power analysis ensures adequate sample sizes. For apoptosis assays, triplicate technical replicates and ≥3 biological replicates are standard. Non-parametric tests (e.g., Mann-Whitney U) are recommended for small sample sizes, while ANOVA with post-hoc corrections (e.g., Tukey’s) applies to multi-group comparisons .

Q. What frameworks ensure ethical and rigorous hypothesis formulation?

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. For example: “In cisplatin-resistant ovarian cancer cells (P), does Sanguinarine (I) compared to cisplatin alone (C) enhance apoptosis via glutathione depletion (O)?” .

Q. How to enhance data reproducibility in Sanguinarine research?

Pre-register protocols on platforms like Open Science Framework. Share raw flow cytometry data (FCS files) and R scripts for statistical analysis. Adhere to ARRIVE guidelines for in vivo studies, detailing animal housing, randomization, and blinding procedures .

Q. Data Integration & Reporting

Q. How to systematically review conflicting evidence on Sanguinarine’s dual pro-/anti-oxidant effects?

Use PRISMA guidelines for literature screening. Stratify studies by ROS measurement method (e.g., DCFH-DA vs. electron spin resonance) and cell type. Dose-dependent effects should be analyzed via nonlinear regression models .

Q. What guidelines apply to reporting Sanguinarine’s combinatorial drug effects?

Synergy scores (e.g., Chou-Talalay combination index) must be calculated using CompuSyn software. Dose matrices (e.g., 4x4) should include monotherapy and combination arms. Provide raw data for isobolograms in supplementary materials .

Eigenschaften

IUPAC Name

methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTMVAIOAAGYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.